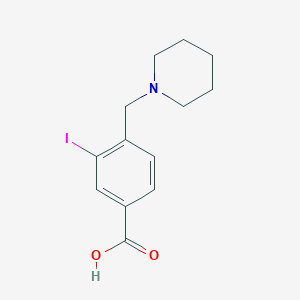

3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid

Description

3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid (CAS: 1131614-61-3) is a halogenated benzoic acid derivative with the molecular formula C₁₃H₁₆INO₂ and a purity of ≥95% . Its structure comprises a benzoic acid backbone substituted with an iodine atom at position 3 and a piperidin-1-ylmethyl group at position 3.

Properties

IUPAC Name |

3-iodo-4-(piperidin-1-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c14-12-8-10(13(16)17)4-5-11(12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPGVRYZSLQUJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660930 | |

| Record name | 3-Iodo-4-[(piperidin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131614-61-3 | |

| Record name | 3-Iodo-4-(1-piperidinylmethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131614-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-[(piperidin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of iodinating agents such as iodine or N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods: While specific industrial production methods for 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Coupling Reactions: The piperidin-1-ylmethyl group can engage in coupling reactions with various electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products like azides or nitriles can be formed.

Oxidation Products: Oxidized forms of the benzoic acid moiety.

Reduction Products: Reduced forms of the benzoic acid moiety.

Scientific Research Applications

Chemistry: 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of iodinated aromatic compounds on biological systems. It can serve as a precursor for radiolabeled compounds used in imaging studies .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The piperidin-1-ylmethyl group can modulate the compound’s pharmacokinetic properties, such as solubility and membrane permeability .

Comparison with Similar Compounds

Halogen-Substituted Analogs

3-Bromo-4-(piperidin-1-ylmethyl)benzoic Acid

- Structural Difference : Bromine replaces iodine at position 3.

- Applications: Brominated analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura), but iodinated derivatives like 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid may offer superior reactivity in Ullmann or Sonogashira couplings due to iodine’s leaving-group propensity .

2-Amino-5-Bromo Benzoic Acid

- Structural Difference: Contains bromine at position 5 and an amino group at position 2 instead of iodine and piperidinylmethyl groups.

- Bioactivity : Demonstrates antineoplastic activity in MCF7 breast cancer cells, comparable to cisplatin . The absence of a piperidinylmethyl group in this compound suggests that the 4-piperidinylmethyl substitution in this compound may confer distinct pharmacokinetic properties, such as enhanced membrane permeability .

Amine-Substituted Analogs

4-((Diethylamino)methyl)-3-iodobenzoic Acid

- Structural Difference: Diethylamino group replaces piperidinylmethyl at position 4.

3-Iodo-4-(pyrrolidin-1-ylmethyl)benzoic Acid

- Structural Difference : Pyrrolidine (5-membered ring) replaces piperidine (6-membered ring).

- Piperidine’s larger ring, however, could stabilize interactions with hydrophobic protein domains .

Functional Group Variants

Methyl 3-Iodo-4-(pyrrolidin-1-ylmethyl)benzoate

- Structural Difference : Carboxylic acid is esterified to a methyl ester.

- Impact : Esterification increases lipophilicity, enhancing blood-brain barrier penetration in drug candidates. However, the ester must undergo hydrolysis in vivo to release the active carboxylic acid form, which may delay pharmacological effects .

Extraction and Physicochemical Properties

- Extraction Efficiency : Benzoic acid derivatives with halogen substituents (e.g., iodine, bromine) exhibit higher distribution coefficients (m) in emulsion liquid membranes compared to acetic acid, enabling rapid extraction . The iodine atom in this compound likely enhances membrane phase solubility, though its bulky piperidinylmethyl group may slightly reduce mobility compared to simpler analogs like 3-iodobenzoic acid .

- Thermal Stability: Metal complexes of benzoic acid derivatives (e.g., lanthanide complexes) show varied stability based on substituents.

Biological Activity

3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an iodo-substituted benzoic acid moiety linked to a piperidine ring. This structure is significant for its interaction with various biological targets.

The primary biological activity of this compound is attributed to its role as an inhibitor of the elastase enzyme . Elastase is involved in the degradation of elastin, a key protein in maintaining skin elasticity. By inhibiting this enzyme, the compound may reduce the signs of skin aging and improve skin health.

Biochemical Pathways

The compound influences the elastin metabolic pathway , leading to decreased elastin degradation. This action can potentially reverse age-related changes in skin texture and resilience.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties, suggesting good bioavailability when applied topically. This allows effective interaction with its target enzyme in skin tissues.

Biological Activity Overview

The biological activities associated with this compound include:

- Anti-aging effects : By inhibiting elastase, it may help in maintaining skin elasticity and reducing wrinkles.

- Potential therapeutic applications : Ongoing research is exploring its utility in treating conditions related to oxidative stress and inflammation .

Research Findings and Case Studies

Recent studies have highlighted various aspects of the compound's biological activity:

- In vitro studies : Laboratory tests have demonstrated that this compound effectively inhibits elastase activity at concentrations that are achievable in topical formulations.

- Cellular Effects : The compound has been shown to promote cell viability and reduce apoptosis in skin fibroblasts exposed to oxidative stress, indicating its protective effects against cellular aging .

- Clinical Implications : Preliminary clinical evaluations suggest that formulations containing this compound can improve skin hydration and elasticity, supporting its potential use in cosmetic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

- Methodology :

- Solvent Screening : Test solubility in DMSO, DMF, THF, and aqueous buffers (pH 1–10) using nephelometry or UV-vis turbidity assays.

- pH-Dependent Solubility : The carboxylic acid group () increases solubility in basic media (e.g., phosphate buffer pH 7.4) .

- Contradiction Analysis : Discrepancies may arise from residual moisture (hygroscopicity) or impurities; use Karl Fischer titration and HPLC to verify .

Q. What experimental designs are optimal for studying its metal-organic framework (MOF) coordination behavior?

- Methodology :

- Post-Synthetic Exchange (PSE) : Incorporate into UiO-66 or MIL-101 via ligand substitution, leveraging iodine’s X-ray contrast for tracking via microbeam analysis (e.g., μ-XRF) .

- Crystallography : Grow single crystals in DMF/EtOH and analyze via SC-XRD to confirm binding modes (monodentate vs. bidentate) .

- Stability Testing : Expose MOFs to humid/vapor conditions and monitor iodine retention via ICP-MS .

Q. How can researchers design structure-activity relationship (SAR) studies against related benzoic acid derivatives?

- Methodology :

- Analog Synthesis : Replace iodine with Br/Cl or substitute piperidine with morpholine/pyrrolidine (see 3-iodo-4-(morpholinomethyl)benzoic acid, CAS 1110709-70-0) .

- Biological Assays : Test against kinase/enzyme targets (e.g., COX-2) using fluorescence polarization or SPR to quantify binding affinity () .

- Computational Modeling : Perform DFT calculations to correlate electronic effects (iodine’s σ-hole) with bioactivity .

Q. What strategies mitigate iodine-related challenges in catalytic applications or photophysical studies?

- Methodology :

- Radical Quenchers : Add TEMPO or BHT to suppress iodine-mediated side reactions in photoredox catalysis .

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester during reactions requiring harsh conditions .

- Synchrotron Techniques : Use XAS/XANES to study iodine’s oxidation state in situ during catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.